molecular formula C26H30ClNO2 B11085343 N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine

N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine

Cat. No.: B11085343
M. Wt: 424.0 g/mol
InChI Key: FKTHLJZZSTWDLH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine is a complex organic compound with a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a propan-2-yloxyphenyl group

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 2-methoxyphenyl magnesium bromide to form an intermediate, which is then reacted with 4-(propan-2-yloxy)benzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzyl group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine can be compared with other similar compounds, such as:

    N-(4-chlorobenzyl)-4-methoxybenzamide: This compound has a similar structure but differs in the functional groups attached to the benzyl and phenyl rings.

    2-methoxyphenyl isocyanate: This compound is used as a reagent in organic synthesis and has similar chemical properties.

    Formoterol related compound D: This compound has a similar methoxyphenyl group and is used in pharmaceutical research.

Properties

Molecular Formula

C26H30ClNO2

Molecular Weight

424.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propan-1-amine

InChI

InChI=1S/C26H30ClNO2/c1-19(2)30-23-14-10-21(11-15-23)24(25-6-4-5-7-26(25)29-3)16-17-28-18-20-8-12-22(27)13-9-20/h4-15,19,24,28H,16-18H2,1-3H3

InChI Key

FKTHLJZZSTWDLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)Cl)C3=CC=CC=C3OC

Origin of Product

United States

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